N-Methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-amine hydrochloride
Description
N-Methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-amine hydrochloride (CAS: 923156-44-9) is a bicyclic heterocyclic compound featuring a pyrrolo-triazole core with a methylamine substituent at the 3-position, stabilized as a hydrochloride salt. This structural configuration enhances its solubility in aqueous environments, making it suitable for pharmaceutical and biochemical research . However, commercial availability of this specific compound has been discontinued, as noted by CymitQuimica .
Properties
Molecular Formula |
C6H11ClN4 |
|---|---|
Molecular Weight |
174.63 g/mol |
IUPAC Name |
N-methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-amine;hydrochloride |
InChI |
InChI=1S/C6H10N4.ClH/c1-7-6-9-8-5-3-2-4-10(5)6;/h2-4H2,1H3,(H,7,9);1H |
InChI Key |
LTRMMUOEHUZSKY-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NN=C2N1CCC2.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-amine hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorobutyronitrile with methanol in the presence of hydrogen chloride to form the intermediate, which is then cyclized to form the desired compound . The reaction conditions often require controlled temperatures and the use of solvents like ether.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert nitro derivatives back to amines.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include nitric acid for nitration, hydrogen gas for reduction, and halogenating agents for substitution reactions. The conditions often involve specific temperatures, pressures, and the use of catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, amines, and halogenated compounds. These products can further undergo additional reactions to form more complex molecules.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that derivatives of pyrrolo[2,1-c][1,2,4]triazole compounds exhibit significant anticancer properties. Studies have shown that these compounds can induce apoptosis in various cancer cell lines. For instance, N-Methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-amine hydrochloride has been investigated for its effects on prostate and breast cancer cells. In vitro assays demonstrated that the compound can inhibit cell proliferation and promote cell death through mechanisms involving the modulation of key signaling pathways such as NF-kB and PI3K-AKT .
Neuroprotective Effects
The neuroprotective potential of this compound is also noteworthy. Research has highlighted its ability to interact with G protein-coupled receptors (GPCRs), which are crucial in neurodegenerative diseases like Alzheimer's. The compound may influence neuroinflammation and synaptic transmission through its action on specific receptors . This suggests that this compound could be a candidate for further development in treating neurodegenerative disorders.
Pharmacological Applications
Anti-inflammatory Properties
Studies have indicated that compounds with a similar structural framework exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines. This could position this compound as a potential therapeutic agent for inflammatory diseases .
Antimicrobial Activity
Emerging research has also pointed to the antimicrobial properties of triazole derivatives. The compound may demonstrate efficacy against various bacterial and fungal strains, making it a candidate for developing new antimicrobial agents .
Case Studies
Mechanism of Action
The mechanism of action of N-Methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-amine hydrochloride involves its interaction with molecular targets such as receptor-interacting protein kinase 1 (RIPK1). The compound binds to the allosteric pocket of RIPK1, inhibiting its activity and thereby preventing necroptosis . This inhibition can mitigate necroptosis-related inflammatory diseases, neurodegenerative diseases, and cancers.
Comparison with Similar Compounds
6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole Hydrochloride (CAS: 116056-06-5)
- Structure : Lacks the methylamine substituent, retaining only the protonated triazole-pyrrolidine core.
- Properties : Lower molecular weight (167.6 g/mol vs. 175.6 g/mol for the target compound) and reduced polarity due to the absence of the amine group.
- Applications : Primarily serves as a scaffold for further functionalization .
2-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}ethan-1-amine Dihydrochloride (CAS: 1803591-80-1)
- Structure : Features an ethylamine chain instead of methylamine, with two HCl counterions.
- Properties: Higher molecular weight (225.12 g/mol) and increased basicity due to the extended alkyl chain. The dihydrochloride salt improves solubility compared to mono-salts .
- Applications: Potential use in peptide mimetics or as a linker in prodrug designs .
Substituent Modifications
1-(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)methanamine (Free Base)
- Structure : Lacks the methyl group and hydrochloride salt.
- Properties : Lower aqueous solubility compared to the hydrochloride form. Molecular weight: 151.2 g/mol.
- Availability: Sold by Santa Cruz Biotechnology at $197/250 mg .
1-(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-1H-pyrazol-4-amine Hydrochloride (CAS: 1431966-65-2)
- Structure : Incorporates a pyrazole ring linked to the triazole-pyrrolidine core.
- Properties : Increased aromaticity and molecular weight (259.7 g/mol). The pyrazole moiety may enhance binding to hydrophobic enzyme pockets.
- Applications : Investigated in kinase inhibition studies due to pyrazole’s role in ATP-competitive binding .
Functional Group Additions
(R)-5-(tert-Butyl)-2-(perfluorophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium (CAS: 1355451-64-7)
- Structure : Contains a bulky tert-butyl group and electron-deficient perfluorophenyl substituent.
- Properties : High molecular weight (407.1 g/mol) and lipophilicity (logP ~3.5). The fluorinated groups improve metabolic stability.
- Applications: Used in organocatalysis or as a fluorinated probe in imaging .
Comparative Analysis Table
Biological Activity
N-Methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-amine hydrochloride (CAS No. 1314964-91-4) is a heterocyclic compound that exhibits various biological activities. This article provides an overview of its synthesis, biological properties, and relevant case studies.
- Molecular Formula : C₆H₁₁ClN₄
- Molecular Weight : 174.63 g/mol
- Boiling Point : Not specified
- InChI Key : Not provided
Synthesis
The synthesis of this compound involves multiple synthetic routes that aim to enhance its biological activity. The compound is derived from pyrrolo-triazole frameworks, which are known for their diverse pharmacological properties.
Antiproliferative Effects
Recent studies have evaluated the antiproliferative activity of triazole derivatives against various cancer cell lines. For instance, compounds with similar structural motifs have shown significant activity against breast, colon, and lung cancer cells. The mechanism of action may involve the inhibition of specific kinases or other cellular pathways rather than direct inhibition of dihydrofolate reductase (DHFR) .
Inhibition of Kinases
Research indicates that derivatives of triazole compounds can selectively inhibit kinases such as c-Met. For example, certain triazole-fused compounds have demonstrated potent inhibition at low micromolar concentrations (e.g., 0.005 µM), indicating their potential as therapeutic agents in oncology .
Anti-inflammatory Activity
The anti-inflammatory properties of related pyrrolo-triazole compounds have also been studied. These compounds showed significant inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. The IC₅₀ values for some derivatives were comparable to standard anti-inflammatory drugs like celecoxib .
Case Studies and Research Findings
Q & A
Q. Advanced
- Necroptosis inhibition : Measure cell viability (MTT assay) in HT-29 cells treated with TNF-α + pan-caspase inhibitor.
- Antioxidant activity : DPPH radical scavenging assay (IC50 determination).
- Neuroprotection : Primary neuron cultures exposed to Aβ42 oligomers, with synaptic markers (PSD-95, synaptophysin) quantified via Western blot .
How do structural analogs influence pharmacokinetic properties?
Advanced
Replacing the methyl group with tert-butyl (e.g., tert-butyldimethylsilyloxy derivatives) increases metabolic stability (CYP450 resistance). Fluorinated analogs (e.g., perfluorophenyl) enhance blood-brain barrier penetration. Comparative pharmacokinetics are assessed via LC-MS/MS in rodent plasma .
What in silico tools predict ADME and drug-likeness?
Advanced
SwissADME predicts logP (2.5–3.5), topological polar surface area (60–80 Ų), and GI absorption (>80%). BOILED-Egg models estimate BBB penetration. PAINS filters remove pan-assay interference substructures. Toxicity is screened via ProTox-II for hepatotoxicity and hERG inhibition .
How are reaction conditions optimized for scale-up synthesis?
Advanced
Key parameters include:
- Temperature : 0–5°C during azide reduction (prevents exothermic side reactions).
- Solvent : Ethanol/water (4:1) for Zn-mediated reductions improves yield (>85%).
- Catalyst : Triethylamine (5 mol%) accelerates cyclization. Process analytical technology (PAT) monitors reaction progress via inline FTIR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
